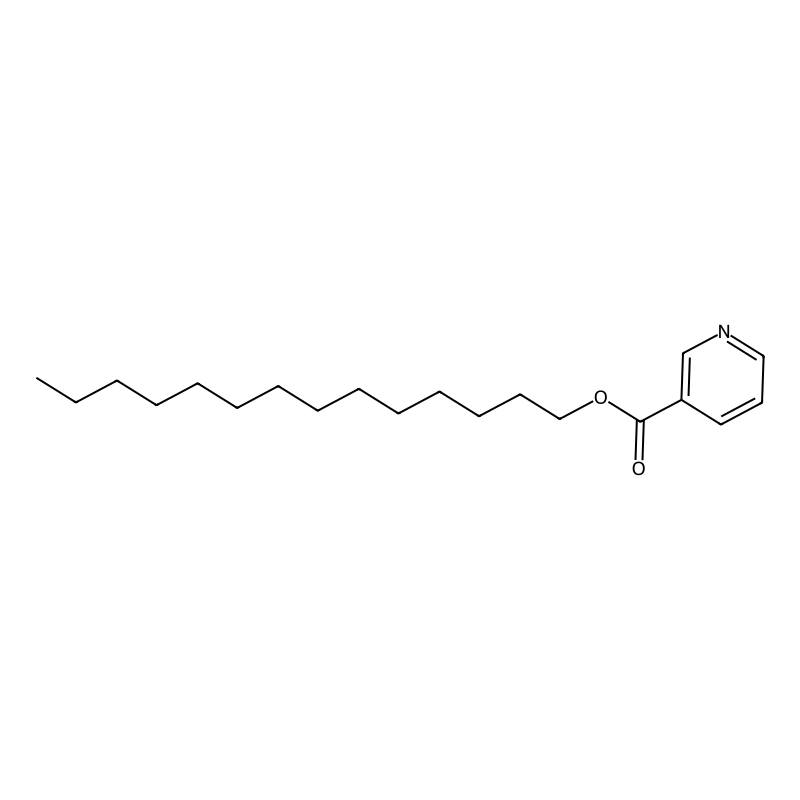

Tetradecyl nicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Skin Barrier Function and Repair:

Tetradecyl nicotinate, also known as myristyl nicotinate, is a lipophilic derivative of nicotinic acid. Studies suggest it may improve skin barrier function and promote repair in various conditions. Research indicates its potential role in:

- Chronic photodamage: Tetradecyl nicotinate may stimulate epidermal differentiation in sun-damaged skin, increasing the level of nicotinamide adenine dinucleotide (NAD) and strengthening the skin barrier. Source: [A study on the effects of topical myristyl nicotinate on human skin barrier function and gene expression: ]

- Atopic dermatitis: Research suggests tetradecyl nicotinate may improve skin barrier function and reduce inflammation in individuals with atopic dermatitis. Source: [Myristyl nicotinate: A review of its potential in the management of skin disorders: ]

- Mitigating barrier impairment: Tetradecyl nicotinate might help mitigate skin barrier impairment caused by treatments like retinoids or steroids. Source: [Myristyl nicotinate (Tetradecyl nicotinate) | Nicotinic Acid Derivative: ]

Actinic Keratosis and Skin Cancer Prevention:

Research is exploring the potential of tetradecyl nicotinate for preventing actinic keratosis, a precancerous skin condition. Studies suggest it may:

- Reduce lesion development: Topical application of tetradecyl nicotinate might decrease the development of new actinic keratosis lesions. Source: [Myristyl nicotinate: A review of its potential in the management of skin disorders: ]

- Inhibit cancer progression: Studies are investigating the potential of tetradecyl nicotinate in preventing the progression of actinic keratosis to skin cancer. However, further research is needed to confirm its efficacy in this area.

Additional Research Areas:

Ongoing research is exploring the potential applications of tetradecyl nicotinate in other areas, including:

- Wound healing: Studies suggest tetradecyl nicotinate may promote wound healing by stimulating cell proliferation and migration.

- Anti-inflammatory effects: Research is investigating the potential anti-inflammatory properties of tetradecyl nicotinate.

Tetradecyl nicotinate, also known as myristyl nicotinate, is an organic compound classified as a derivative of nicotinic acid. Its chemical formula is C20H33NO2, and it features a long-chain aliphatic group (tetradecyl) attached to the nicotinic acid moiety. This compound is primarily recognized for its role in various biological and pharmaceutical applications, particularly in enhancing skin absorption and acting as a prodrug for nicotinic acid, which is known for its vasodilatory effects and potential benefits in lipid metabolism.

The primary mechanism of action of tetradecyl nicotinate is related to its conversion to nicotinic acid within the body. Nicotinic acid acts as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital molecule involved in several cellular processes, including energy production and skin cell function []. Studies suggest that tetradecyl nicotinate increases NAD+ levels in the skin, promoting:

- Epidermal differentiation (maturation of skin cells) [].

- Strengthening of the skin barrier function [].

- Stimulation of collagen production [].

These effects may contribute to improved skin health and potentially benefit conditions like photodamage and atopic dermatitis [, ].

Physical and Chemical Properties

Additionally, it can participate in esterification reactions where tetradecanol reacts with nicotinic acid under acidic conditions to form tetradecyl nicotinate.

Tetradecyl nicotinate exhibits significant biological activity, primarily due to its conversion into nicotinic acid upon hydrolysis. This conversion leads to vasodilation, which can improve blood circulation. Studies have demonstrated that topical application of tetradecyl nicotinate can enhance hair fullness in women, suggesting potential applications in dermatology and cosmetic formulations . Furthermore, it has been investigated for its effects on lipid profiles, as nicotinic acid is known to influence cholesterol levels positively.

The synthesis of tetradecyl nicotinate typically involves the esterification of nicotinic acid with tetradecanol. The process can be carried out using various catalysts, including sulfuric acid or acidic ion-exchange resins. The general reaction can be summarized as follows:

- Mix equimolar amounts of nicotinic acid and tetradecanol.

- Add a catalytic amount of sulfuric acid.

- Heat the mixture under reflux conditions to promote ester formation.

- Purify the product through distillation or chromatography.

Alternative methods may involve using microwave-assisted synthesis or employing different catalysts to improve yield and reduce reaction time .

Tetradecyl nicotinate has several notable applications, including:

- Pharmaceuticals: Used as a prodrug for nicotinic acid to enhance bioavailability.

- Cosmetics: Incorporated into topical formulations for its skin penetration enhancement properties.

- Dermatology: Investigated for promoting hair growth and improving skin conditions due to its vasodilatory effects.

Studies have indicated that tetradecyl nicotinate interacts with various biological systems. Its primary interaction involves the conversion to nicotinic acid, which can influence receptor activity related to vascular health and lipid metabolism. Research has shown that it may enhance the absorption of other active ingredients in topical formulations, making it valuable in transdermal drug delivery systems .

Tetradecyl nicotinate shares structural similarities with several other compounds derived from nicotinic acid. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Octyl Nicotinate | C14H27NO2 | Shorter alkyl chain; often used for similar applications but may have different absorption characteristics. |

| Hexadecyl Nicotinate | C22H37NO2 | Longer alkyl chain; potentially more lipophilic, affecting solubility and absorption rates. |

| Methyl Nicotinate | C7H9NO2 | A smaller derivative; used primarily for its rapid absorption but lacks the sustained release properties of longer-chain esters. |

Tetradecyl nicotinate stands out due to its balanced hydrophilic-lipophilic properties, making it effective for both dermal penetration and systemic effects through hydrolysis into active forms.

The hydrolysis of tetradecyl nicotinate follows pseudo-first-order kinetics across diverse biological environments. In aqueous phosphate buffer solutions at pH 9 and 80°C, the reaction exhibits an activation energy of $$24.57 \, \text{kcal} \cdot \text{mol}^{-1}$$ and a predicted half-life of 466.5 days at 25°C [1]. The hydrolysis rate is highly pH-dependent, with carbonate buffer demonstrating greater catalytic activity compared to borate and phosphate buffers [1]. For instance, at pH 9, the rate constant in phosphate buffer is $$0.012 \, \text{min}^{-1}$$, whereas carbonate buffer accelerates this to $$0.028 \, \text{min}^{-1}$$ under identical conditions [1].

In biological matrices, enzymatic hydrolysis dominates. Liver and skin homogenates hydrolyze tetradecyl nicotinate with rate constants of $$0.012 \, \text{min}^{-1}$$ and $$0.028 \, \text{min}^{-1}$$, respectively [1]. This tissue-specific variability correlates with the distribution of esterases, which cleave the ester bond to yield nicotinic acid and myristyl alcohol. The Arrhenius equation accurately models temperature dependence, with a 10°C increase from 70°C to 80°C reducing the half-life by 58% [1].

| Parameter | Value in Phosphate Buffer (pH 9) | Value in Skin Homogenate |

|---|---|---|

| Rate Constant ($$k$$) | $$0.012 \, \text{min}^{-1}$$ | $$0.028 \, \text{min}^{-1}$$ |

| Activation Energy ($$E_a$$) | $$24.57 \, \text{kcal} \cdot \text{mol}^{-1}$$ | N/A |

| Half-Life at 25°C | 466.5 days | 24.7 minutes |

NAD Biosynthesis Pathway Interactions

Nicotinic acid, the hydrolysis product of tetradecyl nicotinate, serves as a precursor for nicotinamide adenine dinucleotide (NAD) biosynthesis. In human skin cells, topical application of tetradecyl nicotinate increases NAD levels by 25% ($$P = 0.001$$) [5]. This occurs via the Preiss-Handler pathway, where nicotinic acid is converted to nicotinic acid mononucleotide (NaMN) by nicotinate phosphoribosyltransferase. NaMN is subsequently adenylated to form nicotinic acid adenine dinucleotide (NaAD), which is amidated to yield NAD [5].

The prodrug’s lipophilicity enhances epidermal penetration, allowing sustained nicotinic acid delivery without systemic vasodilation [5]. Increased NAD levels correlate with enhanced cellular energy metabolism and DNA repair mechanisms, as NAD functions as a coenzyme in redox reactions and a substrate for poly(ADP-ribose) polymerases [5].

Cellular Signaling Cascades Influenced by Tetradecyl Nicotinate

Tetradecyl nicotinate modulates epidermal homeostasis through NAD-dependent signaling pathways. In photodamaged skin, treatment with this compound increases stratum corneum thickness by 70% ($$P = 0.0001$$) and epidermal thickness by 20% ($$P = 0.001$$) [5]. These effects are mediated by NAD’s role in activating sirtuins, a class of deacetylases that regulate transcription factors involved in cell proliferation and differentiation [5].

Additionally, tetradecyl nicotinate enhances epidermal renewal rates by 6–11% ($$P = 0.003$$ to $$0.001$$) [5]. This acceleration is linked to upregulated expression of keratinocyte growth factors, which are critical for maintaining skin barrier integrity. The compound also reduces transepidermal water loss (TEWL) by 20% ($$P = 0.012$$ to $$0.017$$), indicating improved hydration and barrier function [5].

Receptor-Mediated Mechanisms

Tetradecyl nicotinate’s pharmacological effects are partially mediated through the hydroxycarboxylic acid receptor 2 (HCA2), a G protein-coupled receptor expressed in epidermal keratinocytes [3]. Nicotinic acid, released upon hydrolysis, acts as an HCA2 antagonist, inhibiting cyclic adenosine monophosphate (cAMP) production and modulating inflammatory responses [3]. This antagonism is associated with reduced erythema and photodamage, as evidenced by an 8.9–10% increase in minimal erythemal dose ($$P = 0.05$$ to $$0.07$$) [5].

HCA2 activation typically induces vasodilation, but the prodrug’s localized hydrolysis minimizes systemic effects while retaining cutaneous benefits [5]. Receptor binding studies confirm that tetradecyl nicotinate itself does not interact with HCA2, emphasizing the necessity of enzymatic conversion to nicotinic acid [3].

Metabolic Transformation Pathways

Following hydrolysis, tetradecyl nicotinate is metabolized into two primary components: nicotinic acid and myristyl alcohol. Nicotinic acid enters the NAD biosynthetic pathway, as detailed in Section 2.2, while myristyl alcohol undergoes oxidation via alcohol dehydrogenase to form myristic acid [1]. Myristic acid is subsequently integrated into lipid membranes or β-oxidized in mitochondria to generate acetyl-CoA, a substrate for the tricarboxylic acid cycle [1].

The solubility profile of tetradecyl nicotinate influences its metabolic fate. In dimethyl sulfoxide (DMSO), the compound dissolves at $$0.2 \, \text{mg/ml}$$, facilitating in vitro studies, whereas ethanol ($$25 \, \text{mg/ml}$$) and dimethylformamide ($$10 \, \text{mg/ml}$$) are preferred for topical formulations [3]. These solvents ensure optimal prodrug delivery to target tissues without precipitating during application [3].

Tetradecyl nicotinate, also known as myristyl nicotinate, represents a significant advancement in actinic keratosis prevention strategies through its unique mechanism as a lipophilic nicotinic acid prodrug. Research has demonstrated that this compound is specifically being developed for delivering nicotinic acid into the skin to prevent actinic keratosis and its progression to skin cancer [1] [2] [3].

The compound functions by enhancing cellular nicotinamide adenine dinucleotide synthesis, which is fundamental to DNA repair mechanisms and cellular energy metabolism. Clinical studies have shown that tetradecyl nicotinate increases skin cell nicotinamide adenine dinucleotide by 25% (P = 0.001), demonstrating effective delivery of nicotinic acid to skin tissues [4] [5]. This enhancement of nicotinamide adenine dinucleotide levels is particularly crucial for actinic keratosis prevention, as it supports the cellular energy requirements necessary for DNA repair processes that counteract ultraviolet radiation-induced damage.

The molecular mechanism underlying actinic keratosis prevention involves the compound's ability to stimulate epidermal differentiation in photodamaged skin while increasing skin nicotinamide adenine dinucleotide content and strengthening the skin barrier [2] [6]. Research indicates that nicotinamide derivatives, including tetradecyl nicotinate, prevent ultraviolet radiation from reducing adenosine triphosphate levels and inhibiting glycolysis, thus preventing the ultraviolet radiation-induced energy crisis that contributes to actinic keratosis development [7] [8].

Furthermore, studies have demonstrated that nicotinamide enhances repair of ultraviolet radiation-induced DNA damage in human keratinocytes and ex vivo skin, supporting its potential as an agent for skin cancer chemoprevention [9] [10]. The enhanced DNA repair capabilities provided by tetradecyl nicotinate are particularly relevant for actinic keratosis prevention, as these precancerous lesions result from accumulated ultraviolet radiation-induced DNA damage in keratinocytes.

| Parameter | Effect | Clinical Significance |

|---|---|---|

| Skin NAD+ Content | 25% increase (P = 0.001) | Enhanced cellular energy for DNA repair |

| Epidermal Differentiation | Stimulated | Improved skin barrier function |

| DNA Repair Enhancement | Demonstrated | Prevention of malignant progression |

| Energy Crisis Prevention | Confirmed | Maintained cellular viability |

Anti-Photoaging Mechanisms

The anti-photoaging mechanisms of tetradecyl nicotinate are multifaceted and involve several interconnected pathways that address the fundamental causes of photoaging at the cellular and molecular levels. The compound demonstrates remarkable efficacy in enhancing epidermal differentiation and barrier function in photodamaged skin, which are key targets in anti-photoaging interventions [4] [11].

Clinical research has revealed that tetradecyl nicotinate treatment of photodamaged facial skin increases stratum corneum thickness by approximately 70% (P = 0.0001) and increases epidermal thickness by approximately 20% (P = 0.001) [4] [5]. These structural improvements represent significant anti-photoaging effects, as photoaging is characterized by epidermal thinning and compromised barrier function due to chronic ultraviolet radiation exposure.

The compound's anti-photoaging mechanisms are primarily mediated through its conversion to nicotinic acid within the skin, which subsequently enhances nicotinamide adenine dinucleotide synthesis. This process is crucial for maintaining cellular energy metabolism and supporting DNA repair processes that counteract photoaging damage [12] [13]. Research demonstrates that tetradecyl nicotinate increases rates of epidermal renewal by 6% to 11% (P = 0.003 to P = 0.001), indicating enhanced cellular turnover and regeneration processes [4] [5].

Transepidermal water loss, a key marker of skin barrier function and photoaging, is significantly reduced by approximately 20% relative to placebo on both cheeks (P = 0.012) and arms (P = 0.017) following tetradecyl nicotinate treatment [4] [5]. This improvement in barrier function is accompanied by increased minimal erythemal dose by 8.9% to 10% (P = 0.07 to P = 0.05), indicating enhanced photoprotection against future ultraviolet radiation damage [4].

The molecular basis for these anti-photoaging effects involves the compound's ability to prevent ultraviolet radiation-induced cellular energy depletion. Nicotinamide derivatives have been shown to prevent ultraviolet radiation from reducing adenosine triphosphate levels and inhibiting glycolysis, thereby maintaining cellular energy for essential repair processes [7] [8]. This energy preservation is fundamental to preventing the cascade of events that lead to photoaging, including collagen degradation, elastin breakdown, and impaired cellular repair mechanisms.

| Anti-Photoaging Parameter | Improvement | Statistical Significance |

|---|---|---|

| Stratum Corneum Thickness | 70% increase | P = 0.0001 |

| Epidermal Thickness | 20% increase | P = 0.001 |

| Epidermal Renewal Rate | 6-11% increase | P = 0.003 to P = 0.001 |

| Transepidermal Water Loss | 20% reduction | P = 0.012-0.017 |

| Minimal Erythemal Dose | 8.9-10% increase | P = 0.05-0.07 |

Skin Cancer Progression Intervention

Tetradecyl nicotinate demonstrates significant potential for skin cancer progression intervention through multiple mechanisms that target the fundamental processes underlying malignant transformation. The compound's development as an ester prodrug for delivering nicotinic acid into the skin specifically aims to prevent actinic keratosis and its progression to skin cancer [1] [2] [14].

The intervention mechanisms involve enhanced DNA repair pathways, which are critical for preventing the accumulation of mutations that drive skin cancer progression. Research has demonstrated that nicotinamide, the active metabolite of tetradecyl nicotinate, enhances repair of ultraviolet radiation-induced DNA damage in human keratinocytes and ex vivo skin [9] [10]. This enhanced DNA repair capability is particularly important for preventing the progression of actinic keratoses to squamous cell carcinomas, as these lesions represent a continuum of ultraviolet radiation-induced DNA damage.

Clinical evidence supporting skin cancer progression intervention comes from studies showing that nicotinamide reduces the rates of actinic keratoses by 11% at 3 months and by approximately 15% after 12 months of treatment compared with placebo [15]. While these studies used oral nicotinamide, the topical delivery advantage of tetradecyl nicotinate may provide enhanced local concentrations and improved efficacy for skin cancer prevention.

The compound's ability to enhance skin nicotinamide adenine dinucleotide content by 25% provides the cellular energy necessary for optimal DNA repair function [4]. This is crucial for skin cancer prevention, as deficient DNA repair is a primary factor in malignant progression. The enhanced nicotinamide adenine dinucleotide levels support both nucleotide excision repair and base excision repair pathways, which are essential for removing ultraviolet radiation-induced DNA lesions such as cyclobutane pyrimidine dimers and 8-oxo-7,8-dihydro-2'-deoxyguanosine [10] [16].

Furthermore, the compound's immunoprotective effects contribute to skin cancer prevention. Nicotinamide has been shown to prevent ultraviolet radiation-induced immunosuppression, which is a key factor in skin cancer development [7] [17]. By maintaining immune surveillance functions, tetradecyl nicotinate helps preserve the body's natural defense mechanisms against malignant transformation.

| Intervention Mechanism | Effect | Clinical Relevance |

|---|---|---|

| DNA Repair Enhancement | Enhanced repair of UV-induced lesions | Prevention of mutagenic progression |

| NAD+ Synthesis | 25% increase in skin NAD+ | Energy for repair processes |

| Immunoprotection | Prevention of UV-induced immunosuppression | Maintained immune surveillance |

| Barrier Function | Improved skin barrier integrity | Reduced penetration of carcinogens |

Chronic Photodamage Treatment Approaches

Tetradecyl nicotinate offers innovative treatment approaches for chronic photodamage by addressing both the structural and functional deficits that characterize long-term ultraviolet radiation exposure. The compound is specifically designed for treatment and prevention of conditions that involve skin barrier impairment such as chronic photodamage, making it particularly suitable for addressing the complex pathophysiology of photoaged skin [1] [18].

The treatment approach for chronic photodamage centers on the compound's ability to enhance epidermal differentiation and restore barrier function in compromised skin. Clinical studies demonstrate that tetradecyl nicotinate treatment results in significant structural improvements, including increased stratum corneum thickness by approximately 70% and increased epidermal thickness by approximately 20% [4] [5]. These improvements directly address the epidermal atrophy that characterizes chronic photodamage.

The compound's efficacy in chronic photodamage treatment is further demonstrated by its ability to reduce transepidermal water loss by approximately 20%, indicating restoration of barrier function [4]. This improvement is particularly significant in chronic photodamage, where compromised barrier function contributes to ongoing damage and impaired healing responses. The correlation between increased skin nicotinamide adenine dinucleotide content and resistance to changes in transepidermal water loss (P = 0.03) suggests that the compound's effects are mediated through enhanced cellular energy metabolism [4].

Advanced treatment approaches involve the compound's compatibility with other therapeutic interventions. Research has demonstrated that tetradecyl nicotinate can be successfully combined with retinoic acid therapy for facial photodamage, where it mitigates barrier impairment and improves tolerability without interfering with efficacy [19] [20]. This combination approach allows for more aggressive treatment of chronic photodamage while minimizing adverse effects.

The compound's sustained delivery properties make it particularly suitable for chronic photodamage treatment, as it provides prolonged nicotinic acid exposure without the vasodilation and flushing associated with direct nicotinic acid application [1] [21]. This allows for consistent therapeutic levels while maintaining patient compliance and comfort during extended treatment periods.

Formulation compatibility studies have shown that tetradecyl nicotinate is compatible with various dermatological treatments used for chronic photodamage, including hydrocortisone, triamcinolone acetonide, metronidazole, and ketoconazole [18]. This compatibility enables comprehensive treatment approaches that can address multiple aspects of chronic photodamage simultaneously.

| Treatment Parameter | Improvement | Clinical Significance |

|---|---|---|

| Structural Restoration | 70% stratum corneum thickness increase | Reversal of epidermal atrophy |

| Barrier Function | 20% TEWL reduction | Improved skin protection |

| Compatibility | Multi-drug formulation capability | Comprehensive treatment options |

| Tolerability | Reduced side effects with retinoids | Enhanced patient compliance |

Application in Atopic Dermatitis Research

Tetradecyl nicotinate has emerged as a promising therapeutic agent in atopic dermatitis research, primarily due to its ability to enhance skin barrier function and its compatibility with existing treatment modalities. The compound is specifically indicated for treatment and prevention of conditions that involve skin barrier impairment such as atopic dermatitis, addressing one of the fundamental pathophysiological features of this chronic inflammatory condition [1] [18].

Research in atopic dermatitis applications has demonstrated that nicotinamide derivatives, including tetradecyl nicotinate, provide significant moisturizing effects on atopic dry skin. Clinical studies have shown that nicotinamide cream is a more effective moisturizer than white petrolatum on atopic dry skin and may be used as a treatment adjunct in atopic dermatitis [22]. The compound's lipophilic nature enhances skin penetration and provides sustained moisturizing effects that are crucial for managing atopic dermatitis symptoms.

The mechanism of action in atopic dermatitis involves restoration of skin barrier function through enhanced nicotinamide adenine dinucleotide synthesis and improved ceramide production. Research indicates that nicotinamide increases biosynthesis of ceramides as well as other stratum corneum lipids to improve the epidermal permeability barrier [23]. This is particularly relevant in atopic dermatitis, where deficient ceramide production contributes to barrier dysfunction and increased susceptibility to irritants and allergens.

Formulation compatibility studies have specifically evaluated tetradecyl nicotinate's interaction with medications commonly used in atopic dermatitis treatment. The compound has been found to be compatible with hydrocortisone and triamcinolone acetonide, two topical corticosteroids frequently prescribed for atopic dermatitis [18]. This compatibility allows for combination formulations that can provide both anti-inflammatory effects and barrier restoration simultaneously.

Advanced research approaches in atopic dermatitis have explored nanoemulsion delivery systems for nicotinamide derivatives. Studies have demonstrated that nicotinamide nanoemulsion gels show better drug release and skin permeation with enhanced anti-inflammatory activity compared to conventional formulations [24]. These delivery systems could potentially be adapted for tetradecyl nicotinate to optimize its therapeutic efficacy in atopic dermatitis treatment.

The compound's ability to reduce transepidermal water loss by approximately 20% is particularly beneficial in atopic dermatitis management, as elevated transepidermal water loss is a hallmark of the condition [4]. This improvement in barrier function helps break the cycle of barrier dysfunction, increased penetration of irritants and allergens, and subsequent inflammatory responses that characterize atopic dermatitis.

Research has also demonstrated that rates of transepidermal water loss change more rapidly and to a greater extent in atopic subjects compared with normal subjects, highlighting the importance of barrier restoration therapies in this population [4]. The sustained effects of tetradecyl nicotinate on barrier function make it particularly suitable for long-term management of atopic dermatitis.

| Atopic Dermatitis Parameter | Improvement | Therapeutic Benefit |

|---|---|---|

| Barrier Function | 20% TEWL reduction | Reduced allergen penetration |

| Moisturizing Effect | Superior to petrolatum | Enhanced skin hydration |

| Drug Compatibility | Compatible with corticosteroids | Combination therapy options |

| Ceramide Production | Enhanced synthesis | Improved barrier lipids |

| Long-term Management | Sustained effects | Chronic condition control |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Analysis and stability study of myristyl nicotinate in dermatological

preparations by high-performance liquid chromatography. J Pharm Biomed Anal. 2007

Feb 19;43(3):893-9. Epub 2006 Oct 16. PubMed PMID: 17049429.

2: Tashtoush BM, Kim H, Jacobson EL, Jacobson MK. Formulation compatibility of

myristyl nicotinate with drugs used to treat dermatological conditions involving

an impaired skin barrier. Drug Dev Ind Pharm. 2007 Nov;33(11):1176-82. PubMed

PMID: 18058313.

3: Jacobson MK, Kim H, Coyle WR, Kim M, Coyle DL, Rizer RL, Jacobson EL. Effect

of myristyl nicotinate on retinoic acid therapy for facial photodamage. Exp

Dermatol. 2007 Nov;16(11):927-35. PubMed PMID: 17927576.

4: Catz P, Shinn W, Kapetanovic IM, Kim H, Kim M, Jacobson EL, Jacobson MK, Green

CE. Simultaneous determination of myristyl nicotinate, nicotinic acid, and

nicotinamide in rabbit plasma by liquid chromatography-tandem mass spectrometry

using methyl ethyl ketone as a deproteinization solvent. J Chromatogr B Analyt

Technol Biomed Life Sci. 2005 Dec 27;829(1-2):123-35. Epub 2005 Nov 7. PubMed

PMID: 16275131.

5: Tashtoush BM, Bennamani AN, Al-Taani BM. Preparation and characterization of

microemulsion formulations of nicotinic acid and its prodrugs for transdermal

delivery. Pharm Dev Technol. 2013 Jul-Aug;18(4):834-43. doi:

10.3109/10837450.2012.727003. Epub 2012 Oct 3. PubMed PMID: 23030413.

6: Jacobson EL, Kim H, Kim M, Williams JD, Coyle DL, Coyle WR, Grove G, Rizer RL,

Stratton MS, Jacobson MK. A topical lipophilic niacin derivative increases NAD,

epidermal differentiation and barrier function in photodamaged skin. Exp

Dermatol. 2007 Jun;16(6):490-9. PubMed PMID: 17518989.

7: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp

Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.